molecular formula C20H24N4O4S B2795714 Ethyl 1-(2-(2-(3-phenylureido)thiazol-4-yl)acetyl)piperidine-4-carboxylate CAS No. 946223-79-6

Ethyl 1-(2-(2-(3-phenylureido)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Cat. No. B2795714
M. Wt: 416.5
InChI Key: ZSRCGSZUDAFEGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiazoles are important heterocyclics exhibiting boundaryless biological activities . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The presence of this particular group might also enhance the cellular accumulation into the protozoa, as it is reported in the case of bacteria . Thus, the ethylamines seem to exhibit promising trypanocidal properties, although further optimization will be necessary to reduce their cytotoxicity and to develop a more drug-like profile .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Mycobacterium Tuberculosis GyrB Inhibitors

A study by Jeankumar et al. (2013) focused on the synthesis and evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as inhibitors of Mycobacterium tuberculosis GyrB ATPase. One compound from the study showed promising activity against all tests, including Mycobacterium smegmatis (MS) GyrB ATPase assay and Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, highlighting its potential as an antituberculosis agent without cytotoxicity at effective concentrations Jeankumar et al., European Journal of Medicinal Chemistry, 2013.

Antibacterial and Antifungal Activities

Shafi et al. (2021) explored the synthesis of new piperidine substituted benzothiazole derivatives, including compounds structurally similar to the one . These compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents Shafi et al., Asian Journal of Organic & Medicinal Chemistry, 2021.

Anticancer Agents

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Several compounds synthesized in this study showed strong anticancer activities relative to doxorubicin, a commonly used chemotherapeutic agent. This underscores the potential of piperidine derivatives in anticancer drug development Rehman et al., Tropical Journal of Pharmaceutical Research, 2018.

Dual-Action Hypoglycemic Agents

Song et al. (2011) reported on the synthesis and evaluation of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as glucokinase (GK) activators. One compound, ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, emerged as a potent dual-acting hypoglycemic agent activating both GK and PPARγ, showing significant efficacy in decreasing glucose levels in mice Song et al., Acta Pharmaceutica Sinica B, 2011.

Future Directions

Given the promising properties of this compound, future research could focus on optimizing its synthesis, reducing its cytotoxicity, and developing a more drug-like profile . Additionally, more studies could be conducted to explore its potential applications in various fields such as drug development, organic synthesis, and materials science.

properties

IUPAC Name

ethyl 1-[2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-2-28-18(26)14-8-10-24(11-9-14)17(25)12-16-13-29-20(22-16)23-19(27)21-15-6-4-3-5-7-15/h3-7,13-14H,2,8-12H2,1H3,(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRCGSZUDAFEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-(2-(3-phenylureido)thiazol-4-yl)acetyl)piperidine-4-carboxylate

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